N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine
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Overview
Description
N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE is an organic compound belonging to the class of amphetamines and derivatives . These compounds are characterized by their structure, which includes a phenethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of N-methyl-1-phenylethylamine with propenyl halides . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions and the use of advanced catalysts to enhance yield and purity . The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C13H19N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3/t12-/m1/s1 |
InChI Key |
BVYBGDRWIWQPOV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC=C |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC=C |
Origin of Product |
United States |
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